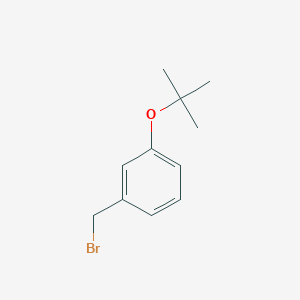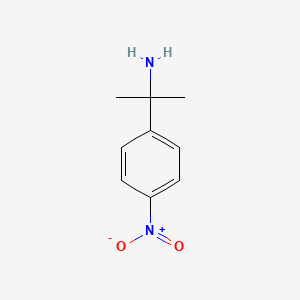
2-(4-Nitrophenyl)propan-2-amine
Overview
Description
2-(4-Nitrophenyl)propan-2-amine, also known as 2-(4-nitrophenyl)-2-propanamine hydrochloride, is a chemical compound with the molecular weight of 216.67 . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
The synthesis of 2-(4-Nitrophenyl)propan-2-amine involves the use of transaminases, which are promising biocatalysts for use in chiral amine synthesis . The enzymatic reaction was carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor and the substrate, with 20% DMSO to aid substrate solubility .Molecular Structure Analysis
The molecular formula of 2-(4-Nitrophenyl)propan-2-amine is C9H12N2O2 . Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Physical And Chemical Properties Analysis
2-(4-Nitrophenyl)propan-2-amine is a powder that is stored at room temperature . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the search results .Scientific Research Applications
Quantum Chemical Interpretation
A study by Kochetova, Kalinina, and Kustova (2009) explored the quantum chemical calculations of geometrical, electronic, and energy characteristics for aliphatic amines and α-amino acids, including 4-nitrophenyl benzoate (4-NPB), which is closely related to 2-(4-Nitrophenyl)propan-2-amine. They found that reaction rates in a water—propan-2-ol solvent mixture are linearly dependent on the contribution of the nitrogen's 2pz-AO into the HOMO and its population. This research contributes to the understanding of the reactivity of such compounds in different solvents (Kochetova et al., 2009).
Protein Crosslinking and Affinity Labeling
Jelenc, Cantor, and Simon (1978) identified 4-Nitrophenyl ethers, structurally related to 2-(4-Nitrophenyl)propan-2-amine, as effective photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation, suggesting potential applications in biochemistry and molecular biology (Jelenc et al., 1978).
Graphene-Based Catalysts for Reduction of Nitro Compounds
In a study on the reduction of nitro compounds to amines using graphene-based catalysts, Nasrollahzadeh et al. (2020) explored the transformation of toxic nitro contaminants like 4-nitrophenol to amines. This is relevant for the environmental detoxification of nitroarenes and the fabrication of amines, highlighting an application in environmental chemistry and material science (Nasrollahzadeh et al., 2020).
Photoclick Reaction Strategy
Xi, Krieger, Kloxin, and Bowman (2013) described the use of a photolabile primary amine in a photoclick reaction. The study demonstrates the potential of 2-(4-Nitrophenyl)propan-2-amine derivatives in photopolymerization and material science, particularly in initiating reactions upon UV irradiation (Xi et al., 2013).
Synthesis and Characterization of Organic Compounds
Nadaf et al. (2019) focused on the synthesis and characterization of compounds like N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine. Their research provides insights into the structural and chemical properties of nitrophenyl derivatives, relevant to the field of organic chemistry (Nadaf et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2-(4-nitrophenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(2,10)7-3-5-8(6-4-7)11(12)13/h3-6H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLRHCXMURYDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



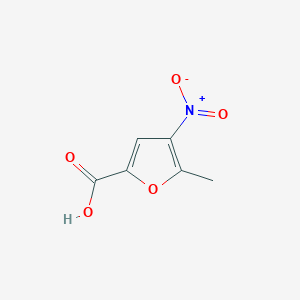
![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)

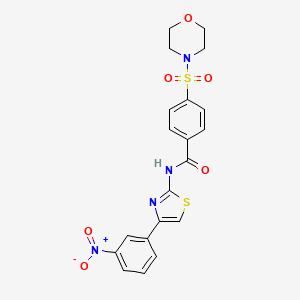
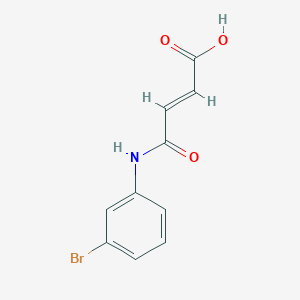

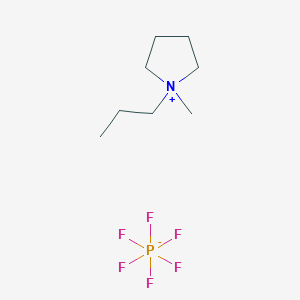
![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B3260079.png)
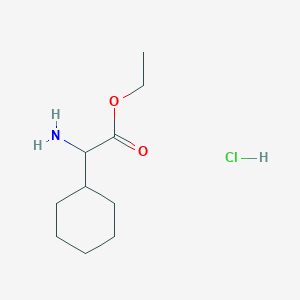
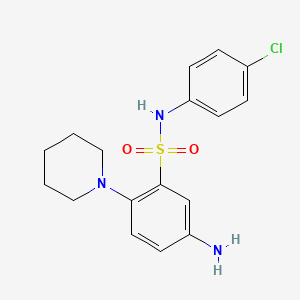
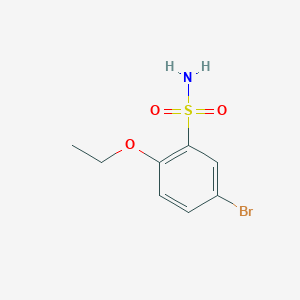
![3,4,5-trimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3260111.png)
